2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one
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Overview
Description
2,9-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one is a complex organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and a ketone group. It is primarily used in scientific research and industrial applications .
Preparation Methods
The synthesis of 2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one involves multiple steps, typically starting with the formation of the core tricyclic structure. Common synthetic routes include cyclization reactions that form the tricyclic backbone, followed by functional group modifications to introduce the nitrogen atoms and the ketone group . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2,9-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,9-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
2,9-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one can be compared with other tricyclic compounds, such as:
This compound: Similar in structure but with different functional groups.
Tricyclic antidepressants: These compounds also have a tricyclic structure but are used primarily for their effects on neurotransmitter systems.
Tricyclic aromatic hydrocarbons: These compounds have a similar tricyclic backbone but lack the nitrogen atoms and ketone group.
Properties
IUPAC Name |
5,7,7a,8,9,10-hexahydropyrrolo[1,2-a][1,5]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-9-4-3-7-14(9)11-6-2-1-5-10(11)13-12/h1-2,5-6,9H,3-4,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMUBIYKJJRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC3=CC=CC=C3N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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